Journal Name:Journal of Fusion Energy
Journal ISSN:0164-0313
IF:1.793
Journal Website:http://www.springer.com/physics/particle+and+nuclear+physics/journal/10894
Year of Origin:0
Publisher:Springer New York
Number of Articles Per Year:34
Publishing Cycle:Quarterly
OA or Not:Not
Journal of Fusion Energy ( IF 1.793 ) Pub Date: 2023-07-26 , DOI:
10.1016/j.foodres.2023.113326
Knowledge of powdered dairy products was addressed, emphasizing powdered milk, cheese, and yogurt. These are very versatile products, and because they are within the field of innovations in developing dairy products, their production and application have been encouraged. This work aimed to reveal the possibilities of obtaining an approach to powder dairy products, the environmental and economic aspects involved, the physical properties analysis, and finally a conclusions including the findings and prospects. When comparing possible processes of powder milk obtaining the preferred comprises the following steps: fat standardization; pasteurization; evaporation using a multi-effect evaporator with the inclusion of one of two options to increase the evaporator's energy efficiency: thermal or mechanical vapor recompression; dehydration (spray drying); and adding an emulsifier (lecithin) or using the fluidized bed dryer or return of fines, resulting in a powder product with instantaneous dissolution. The following sequence is recommended for cheese powder: ingredients addition, melting, dehydration (spray drying), and finalizing with cooling. Yogurt powder has its production process initiated by agitation, ultrafiltration, and spray drying. Concerning the physical properties, they are crucial for managing dairy powder products during the final drying process and for their use as food ingredients.
Journal of Fusion Energy ( IF 1.793 ) Pub Date: 2023-07-21 , DOI:
10.1016/j.foodres.2023.113298
Consumer attention to functional foods containing probiotics is growing because of their positive effects on human health. Kefir is a fermented milk beverage produced by bacteria and yeasts. Given the emerging kefir market, there is an increasing demand for new methodologies to certify product claims such as colony-forming units/g and bacterial taxa. MALDI-TOF MS proved to be useful for the detection/identification of bacteria in clinical diagnostics and agri-food applications. Recently, LC-MS/MS approaches have also been applied to the identification of proteins and proteotypic peptides of lactic acid bacteria in fermented food matrices.Here, we developed an innovative nanoLC-ESI-MS/MS-based methodology for profiling lactic acid bacteria in commercial and artisanal milk kefir products as well as in kefir grains at the genus, species and subspecies level. The proposed workflow enables the authentication of kefir label claims declaring the presence of probiotic starters. An overview of the composition of lactic acid bacteria was also obtained for unlabelled kefir highlighting, for the first time, the great potential of LC-MS/MS as a sensitive tool to assess the authenticity of fermented foods.
Journal of Fusion Energy ( IF 1.793 ) Pub Date: 2023-07-24 , DOI:
10.1016/j.foodres.2023.113314
Canned fish is one of the most popular forms of fish consumption due to its high nutritional value, availability, and practicality. However, canning may induce lipid oxidation. Thus, this study provides in-depth information on the impact of high temperatures applied during canning on fish lipids. The thermo-oxidation is evidenced, for example, by the high levels of both primary and secondary oxidation products determined in fish after canning, as well as the presence of harmful compounds such as cholesterol oxides. Given the role of lipid oxidation in canned fish, this study also presents a comprehensive review on using natural antioxidants to control it. The antioxidant properties of common liquid mediums (vegetable oils and sauces) are highlighted. Moreover, adding algae extracts, spices, and condiments to the liquid medium to enhance its antioxidant potential has been considered, while the exploitation of by-products and wastes from the food industry also emerges as a suitable strategy. Besides the promising results, these practices may promote positive impacts on other quality parameters (e.g. water and oil holding capacities, texture, microbiological growth). However, further studies are needed, including research on aspects related to safety, effective concentrations and application methods, without ignoring consumers’ sensory acceptance.
Journal of Fusion Energy ( IF 1.793 ) Pub Date: 2023-07-21 , DOI:
10.1016/j.foodres.2023.113307
Bacteriophages as promising natural antibacterial additives are widely used in food processing and storage. Although freeze-drying is an economical and efficient way to preserve phages, so far there is limited data for phage freeze-drying and key factors that inactivate phages during freeze-drying and storage remain unknown. Here we systemically compared different types of saccharides/polyols (dextran 5000, glucose, sucrose, trehalose, mannitol, and xylitol) as lyoprotectants and their potential ratios for phage freeze-drying. The pH and osmotic pressure tolerance of bacteriophages were determined and all lyoprotectant solutions were within the tolerance range of phages. Combined with thermodynamic data, it was found that only completely vitrified formulations (glucose, sucrose, and trehalose) could preserve phages during freeze-drying. Selected freeze-dried phages were further arranged for an accelerated stability study. Most formulations stored at higher temperatures (≥25 ℃) presented devitrification, resulting in a significant drop in phage titer. 10% (w/v) of sucrose was recommended as the best formulation for freeze-dried phage storage with less devitrification and a better fitting coefficient (R2 = 0.9592) to the Arrhenius equation, predictively reaching shelf-time as 1093.3 days at 4 ℃ storage. These findings implied that the devitrification of lyoprotectants was the critical determinant for bacteriophage inactivation both in freeze-drying and storage.
Journal of Fusion Energy ( IF 1.793 ) Pub Date: 2023-07-23 , DOI:
10.1016/j.foodres.2023.113313
Essential oil (EO) nanoemulsions have been recently studied due to their antimicrobial properties. Nevertheless, little is known about their possible negative effect against human gut microorganisms during their passage though the gastrointestinal tract. This work studied the effect of digestible (corn oil) or non-digestible (paraffin oil) citral nanoemulsions against specific microorganisms of human microflora under in vitro digestion conditions. The use of a citral lipid carrier (paraffin oil or corn oil) decreased the nanoemulsion particle size and increased its stability after gastric conditions with regards to the pure citral nanoemulsions. Digestible nanoemulsions formulated with corn oil and citral presented a lower bactericidal activity against Lactobacillus acidophilus and Escherichia coli after being subjected to in vitro digestion conditions in comparison to the initial nanoemulsion. However, a non-digestible nanoemulsion formulated with paraffin oil and citral presented a similar antimicrobial activity against L. acidophilus and E. coli to the one of the initial nanoemulsion. This evidences that non-digestible nanoemulsions may entrap the citral in the lipid core and thus retaining its antimicrobial potential during their passage though the gastrointestinal tract. Hence, this work evidences the impact of the lipid carrier digestibility when formulating antimicrobial nanoemulsions on certain intestinal probiotic bacteria.
Journal of Fusion Energy ( IF 1.793 ) Pub Date: 2023-07-20 , DOI:
10.1016/j.foodres.2023.113295
Researchers have concentrated efforts in the search for natural-based reversible inhibitors for cholinesterase enzymes as they may play a key role in the treatment of degenerative diseases. Diverse plant alkaloids can inhibit the action of acetylcholinesterase and, among them, berberine is a promising bioactive. However, berberine has poor water solubility and low bioavailability, which makes it difficult to use in treatment. The solid dispersion technique can improve the water affinity of hydrophobic substances, but berberine solid dispersions have not been extensively studied. Safety testing is also essential to ensure that the berberine-loaded solid dispersions are safe for use. This study investigated the effectiveness of berberine-loaded solid dispersions (SD) as inhibitors of acetylcholinesterase enzyme (AChE). Docking simulation was used to investigate the influence of berberine on AChE, and in vitro assays were conducted to confirm the enzymatic kinetics of AChE in the presence of berberine. Berberine SD also showed improved cytotoxic effects on tumoral cells when dispersed in aqueous media. In vivo assays using Allium cepa were implemented, and no cytotoxicity/genotoxicity was found for the berberine solid dispersion. These results suggest that berberine SD could be a significant step towards safe nanostructures for use in the treatment of neurodegenerative diseases.
Journal of Fusion Energy ( IF 1.793 ) Pub Date: 2023-07-07 , DOI:
10.1016/j.foodres.2023.113218
High hydrostatic pressure (HHP) is extensively utilized in the field of food processing due to its remarkable ability to preserve the freshness of food. The potential antigenicity of β-lactoglobulin (β-LG) in whey protein isolate (WPI, 3%) treated by HHP was detected by enzyme linked immunosorbent assay (ELISA) using monoclonal antibodies. Furthermore, the impact of pressure-induced structural alterations on the emulsification properties and antioxidant activity of WPI was investigated. The findings revealed that pressures exceeding 300 MPa resulted in molecular aggregation, the formation of inter-molecular disulfide bonds, and an increase in surface hydrophobicity (H0). The percentage of β-sheet decreased along with the pressure. The results showed the increment of α-helix and β-turn with pressure. ELISA demonstrated a significant reduction in the antigenicity of β-LG following HHP treatment (100–600 MPa), with a slight recovery observed at 300 MPa. These spatial structural modifications led to the unfolding of the β-LG molecule, thereby enhancing its digestibility. Moreover, HHP treatment substantially improved the antioxidant properties, with the exposure to hydrophobic amino acids contributing to increased antioxidant properties and emulsion stability.
Use of a compound modifier to retard the quality deterioration of frozen dough and its steamed bread
Journal of Fusion Energy ( IF 1.793 ) Pub Date: 2023-07-04 , DOI:
10.1016/j.foodres.2023.113229
To retard the quality deterioration of the dough during frozen storage, the effects of a compound modifier (CM) comprised of sodium stearoyl lactate, VC, and β-glucanase on the properties of the frozen dough, as well as the quality of the frozen dough steamed bread were investigated. The results revealed that CM restricted the migration of water in the dough and improved its rheological properties. Furthermore, CM minimized the deterioration of specific volume and textural properties, and prevented starch retrogradation in the frozen dough steamed bread. Moreover, the addition of CM strengthened the secondary structure of gluten protein and formed a more resilient gluten network. The microstructure of the frozen dough steamed bread showed that CM reduced the damage caused by ice crystals on the gluten network. Overall, the use of CM strengthened the gluten network and effectively delayed the quality deterioration of the frozen dough, thus is potential as an improver for frozen dough.
Journal of Fusion Energy ( IF 1.793 ) Pub Date: 2023-07-10 , DOI:
10.1016/j.foodres.2023.113264
Faba bean is an ancient legume that is regaining interest due to its environmental and nutritional benefits. Very little is known on the protein quality of the new faba bean varieties. In this study, the digestibility and the Digestible Indispensable Amino Acid Score (DIAAS) of the protein quality of three Canadian faba bean varieties (Fabelle, Malik and Snowbird) were compared to pea and soy using the harmonized in vitro digestion procedure developed by the International Network of Excellence on the Fate of Food in the Gastrointestinal Tract (INFOGEST). The impact of boiling on the nutritional quality of faba bean flours was also ascertained. Protein content in faba bean (28.7–32.5%) was lower than defatted soy (56.6%) but higher than pea (24.2%). Total phenolics and phytate content were higher (p < 0.05) in faba bean (2.1–2.4 mg/g and 11.5–16.4 mg/g respectively) and soy (2.4 mg/g and 19.8 mg/g respectively) comparatively to pea (1.3 mg/g and 8.9 mg/g). Trypsin inhibitor activity was significantly higher (p < 0.05) in soy (15.4 mg/g) comparatively to pea (0.7 mg/g) and faba bean (0.8–1.1 mg/g). The digestibility of free amino acids of raw faba bean flours ranged from 31 to 39% while the digestibility of total amino acids ranged from 38 to 39%. The in vitro Digestible Indispensable Amino Acid Score (IV-DIAAS) of raw faba bean flours ranged from 13 to 16 (when calculated based on free amino acid digestibility) to 32–38 (when calculated based on total amino acid digestibility) and was in a similar range to pea (13–31) and soy (11–40). Boiling modified the protein electrophoretic profile and decreased trypsin inhibitor activity (30–86% reduction), while total phenolics and phytate content were unaffected. The IV-DIAAS significantly decreased in all boiled legumes, possibly due to an increased protein aggregation leading into a lower protein digestibility (18–32% reduction). After boiling, the nutritional quality of faba bean was significantly lower (p < 0.05) than soy, but higher than pea. Our results demonstrate that faba bean has a comparable protein quality than other legumes and could be used in similar food applications.
Journal of Fusion Energy ( IF 1.793 ) Pub Date: 2023-07-17 , DOI:
10.1016/j.foodres.2023.113290
Abstract not available
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术4区 | NUCLEAR SCIENCE & TECHNOLOGY 核科学技术4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
7.30 | 23 | Science Citation Index Expanded | Not |
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